GUANOSINE TRIPHOSPHATE
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Overview
Description
Guanosine triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of ribonucleic acid during the transcription process. This compound has a guanine nucleobase attached to the 1’ carbon of the ribose and a triphosphate moiety attached to the ribose’s 5’ carbon . It serves as a source of energy or an activator of substrates in metabolic reactions, similar to adenosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine triphosphate can be synthesized from guanosine 5’-monophosphate through enzymatic phosphorylation. This process involves the use of dicyclohexylcarbodiimide in the presence of pyridine and dimethylformamide . Another method involves the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C .
Industrial Production Methods: In industrial settings, this compound is often produced by enzymatic phosphorylation of guanosine 5’-monophosphate and purified using ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions: Guanosine triphosphate undergoes hydrolysis, where it is converted to guanosine diphosphate and inorganic phosphate. This reaction is catalyzed by GTPases and is essential for energy transfer within cells .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of water and specific enzymes such as GTPases .
Major Products: The primary products of this compound hydrolysis are guanosine diphosphate and inorganic phosphate .
Scientific Research Applications
Guanosine triphosphate is extensively used in scientific research due to its role in various cellular processes. It is a substrate for RNA polymerases and is involved in protein synthesis and gluconeogenesis . Additionally, this compound is crucial for signal transduction, particularly with G-proteins, where it is converted to guanosine diphosphate through the action of GTPases . It is also used in high-throughput assays for monitoring cellular energy metabolism .
Mechanism of Action
Guanosine triphosphate exerts its effects by serving as a source of energy and an activator of substrates in metabolic reactions. It is involved in signal transduction pathways, particularly with G-proteins, where it is hydrolyzed to guanosine diphosphate by GTPases . This hydrolysis releases energy that is used for various cellular processes, including protein synthesis and gluconeogenesis .
Comparison with Similar Compounds
- Adenosine triphosphate
- Cytidine triphosphate
- Uridine triphosphate
Comparison: Guanosine triphosphate is similar to other nucleoside triphosphates like adenosine triphosphate, cytidine triphosphate, and uridine triphosphate in that it serves as a source of energy and is involved in the synthesis of nucleic acids . this compound is unique in its specific role in signal transduction with G-proteins and its involvement in the synthesis of ribonucleic acid .
Properties
CAS No. |
86-01-1 |
---|---|
Molecular Formula |
C10H12N5O14P3-4 |
Molecular Weight |
519.15 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |
InChI Key |
XKMLYUALXHKNFT-UUOKFMHZSA-J |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
86-01-1 36051-31-7 56001-37-7 |
|
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
GTP Guanosine Triphosphate Triphosphate, Guanosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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